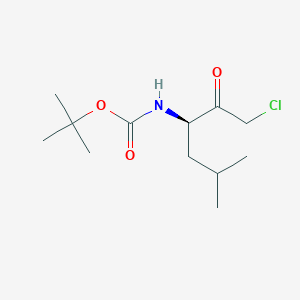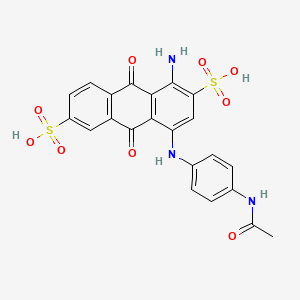
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-aminoaniline, followed by its coupling with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include redox reactions and the formation of stable complexes with metal ions .
類似化合物との比較
Similar Compounds
4-(4-Substituted-anilino)quinoline derivatives: These compounds share structural similarities and are also used in anticancer research.
Anilino-1,4-naphthoquinones: Known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
What sets 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid apart is its dual functionality, combining the properties of both anthraquinone and aniline derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
97549-02-5 |
|---|---|
分子式 |
C22H17N3O9S2 |
分子量 |
531.5 g/mol |
IUPAC名 |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-2-4-12(5-3-11)25-16-9-17(36(32,33)34)20(23)19-18(16)22(28)15-8-13(35(29,30)31)6-7-14(15)21(19)27/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChIキー |
MOQRDWUCKHSLCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



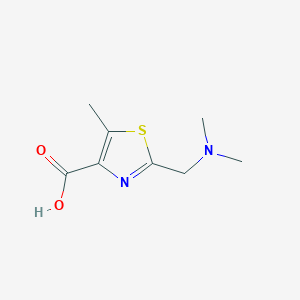
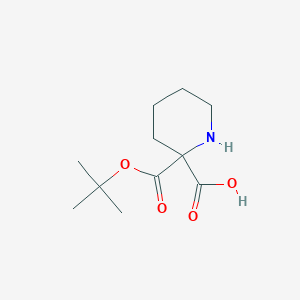
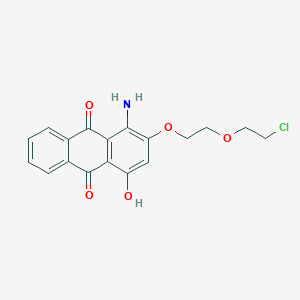
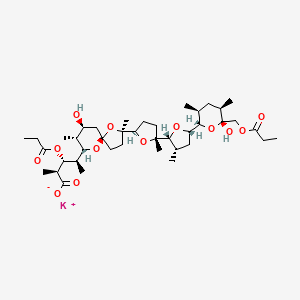
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

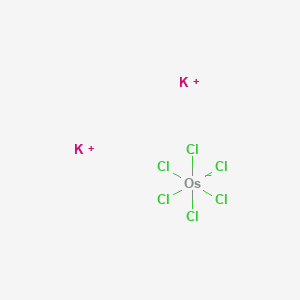
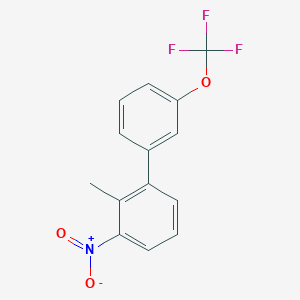
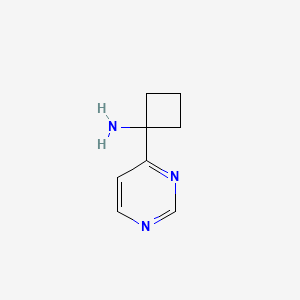
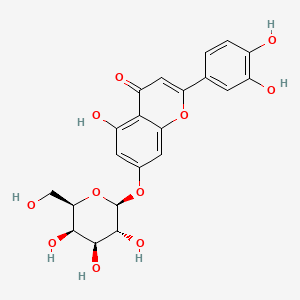
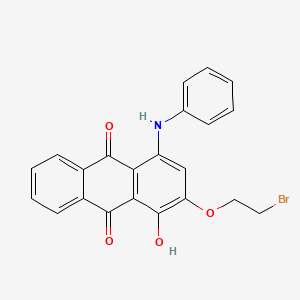
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
